molecular formula C6H9F3O2 B2453045 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol CAS No. 2248183-78-8

3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol

Cat. No. B2453045
CAS RN: 2248183-78-8
M. Wt: 170.131
InChI Key: ZUSCHVVOZUPLDD-SYDPRGILSA-N
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Description

“3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol”, also known as CF3MBO, is a unique compound that has gained significant attention in the scientific community. It has a molecular weight of 170.13 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 3-methoxy-3-(trifluoromethyl)cyclobutan-1-ol . The InChI code for this compound is 1S/C6H9F3O2/c1-11-5(6(7,8)9)2-4(10)3-5/h4,10H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 170.13 .

Scientific Research Applications

Synthesis of Cyclobutane Derivatives

3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol has been utilized in the synthesis of various functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This process is catalyzed by Lewis acid and involves the reaction of arylmethylenecyclopropanes with 3-methoxy-1,3,3-triarylprop-1-yne or 1,1,3-triarylprop-2-yn-1-ol under mild conditions. A plausible Meyer-Schuster rearrangement mechanism is proposed for this synthesis (Yao & Shi, 2007).

Asymmetric Synthesis

The compound is involved in asymmetric reactions with 2-methoxy-1,4-benzoquinones and styrenyl systems, leading to the enantioselective synthesis of various complex molecules. These reactions, promoted by Ti(IV)-TADDOLates, result in high yields and enantiomeric excess, illustrating the compound's utility in asymmetric synthesis (Engler et al., 1999).

Photoelectron Spectroscopy Studies

In the field of photoelectron spectroscopy, 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol is used to study the electronic structures of various isomers. The compound's different orientations of methoxy groups influence the energy levels of the π levels and the order of the n+ and n− levels, contributing significantly to the understanding of through-bond and through-space interactions in these compounds (Stunnenberg et al., 2010).

Enzyme-Catalyzed Synthesis

This compound is also important in enzyme-catalyzed synthesis processes. For instance, it has been used in the synthesis of key intermediates for the preparation of chiral cyclobutane-containing pheromones. This involves a lipase-catalyzed enantiodifferentiation process, illustrating the compound's role in biocatalysis (Petschen et al., 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-methoxy-3-(trifluoromethyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c1-11-5(6(7,8)9)2-4(10)3-5/h4,10H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSCHVVOZUPLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol

CAS RN

2361636-34-0
Record name 3-methoxy-3-(trifluoromethyl)cyclobutan-1-ol
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